N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 170930-46-8
VCID: VC5209575
InChI: InChI=1S/C13H16N2O2/c1-17-9-13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,15H,6-7,9H2,1H3,(H,14,16)
SMILES: COCC(=O)NCCC1=CNC2=CC=CC=C21
Molecular Formula: C13H16N2O2
Molecular Weight: 232.283

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

CAS No.: 170930-46-8

Cat. No.: VC5209575

Molecular Formula: C13H16N2O2

Molecular Weight: 232.283

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide - 170930-46-8

Specification

CAS No. 170930-46-8
Molecular Formula C13H16N2O2
Molecular Weight 232.283
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide
Standard InChI InChI=1S/C13H16N2O2/c1-17-9-13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,15H,6-7,9H2,1H3,(H,14,16)
Standard InChI Key IWUPERDFXYTEGN-UHFFFAOYSA-N
SMILES COCC(=O)NCCC1=CNC2=CC=CC=C21

Introduction

Chemical Identity and Structural Analysis

Basic Physicochemical Properties

N-[2-(1H-Indol-3-yl)ethyl]-2-methoxyacetamide is defined by the following properties:

PropertyValue
CAS Number170930-46-8
Molecular FormulaC13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight232.283 g/mol
IUPAC NameN-[2-(1H-Indol-3-yl)ethyl]-2-methoxyacetamide
SMILESCOCC(=O)NCCC1=CNC2=CC=CC=C21
InChI KeyIWUPERDFXYTEGN-UHFFFAOYSA-N

The compound’s structure features a planar indole moiety (a bicyclic aromatic system with a pyrrole ring fused to benzene) connected to a methoxyacetamide group through a two-carbon ethyl spacer. This configuration enables potential interactions with biological targets, particularly serotonin receptors and enzymes involved in neurotransmitter synthesis.

Synthesis and Analytical Characterization

Synthetic Routes

While no direct synthesis protocols for N-[2-(1H-Indol-3-yl)ethyl]-2-methoxyacetamide are published, analogous indole derivatives are typically prepared via:

  • Nucleophilic substitution: Indole’s C3 position reacts with electrophiles like ethyl acetoacetate under Lewis acid catalysis (e.g., InCl3) .

  • Amidation: Coupling indole-ethylamine intermediates with methoxyacetyl chloride in the presence of coupling agents (e.g., DCC).

A representative approach for related compounds involves refluxing 5-hydroxy-1-methylindole with excess ethyl acetoacetate and InCl3, yielding cyclopenta[b]indole scaffolds in ~30–36% yields . Similar conditions could theoretically apply to N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide by substituting appropriate starting materials.

Spectroscopic Data

Although spectral data for the exact compound are unavailable, related structures exhibit:

  • 1H NMR: Indole NH protons at δ 8.92 (s, 1H), aromatic protons between δ 6.5–7.6, and methoxy groups at δ 3.2–3.5 .

  • 13C NMR: Carbonyl carbons (amide, ester) at δ 165–175, methoxy carbons at δ 55–60, and indole carbons at δ 110–140 .

Hazard CategoryEffects
Skin IrritationInflammation, itching, redness
Eye IrritationRedness, pain, corneal damage
Respiratory ToxicityLung irritation upon inhalation

These findings underscore the need for strict safety protocols (gloves, goggles) during handling .

Research Applications and Future Directions

Current Applications

  • Neurological Research: As a serotonin analog, this compound could probe 5-HT receptor subtypes in mood disorders.

  • Immunology: SPR inhibition may modulate autoimmune responses by regulating BH4-dependent T-cell pathways.

Knowledge Gaps and Opportunities

  • Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry approaches.

  • Target Validation: Screen against SPR, monoamine oxidases, and tryptophan hydroxylase.

  • In Vivo Studies: Assess pharmacokinetics and efficacy in neuropathic pain or depression models.

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